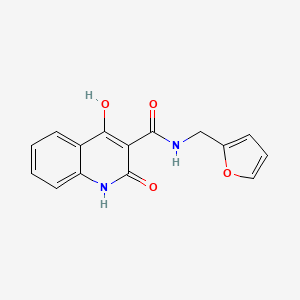
1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects:
1-Ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and disrupt bacterial cell membranes. Furthermore, it has been found to have low toxicity in normal cells, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potential as a therapeutic agent for various diseases. Furthermore, it has been found to have low toxicity in normal cells, making it a safer alternative to other compounds. One of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide. One direction could be to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction could be to explore its anti-inflammatory and anti-microbial properties for the development of new drugs. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-pyridinecarboxylic acid with ethyl acetoacetate in the presence of a base, followed by the addition of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and 2-bromoacetophenone. The resulting product is then subjected to a series of reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
1-Ethyl-4-hydroxy-2-oxo-N-2-pyridinyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting their growth. It has also been found to have anti-inflammatory activity by suppressing the production of inflammatory cytokines. Furthermore, it has been shown to have anti-microbial activity against various bacterial strains.
Propiedades
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-pyridin-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-12-8-4-3-7-11(12)15(21)14(17(20)23)16(22)19-13-9-5-6-10-18-13/h3-10,21H,2H2,1H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWNZUMLEVBNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-2-oxo-N-(pyridin-2-yl)-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)







